What are the physicochemical properties of 4-Chloro-2,6-dimethylquinazoline?
What are the physicochemical properties of 4-Chloro-2,6-dimethylquinazoline?
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylquinazoline
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2,6-dimethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections are designed to offer researchers, scientists, and drug development professionals a detailed understanding of this molecule's characteristics, supported by experimental protocols and authoritative references. Our approach emphasizes not just the "what" but the "why," aiming to equip the reader with practical and scientifically grounded knowledge.
Molecular Identity and Structure
4-Chloro-2,6-dimethylquinazoline is a substituted quinazoline derivative. The quinazoline scaffold is a key pharmacophore in numerous biologically active compounds. The introduction of a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions significantly influences its electronic distribution, steric profile, and, consequently, its reactivity and interaction with biological targets.
The chemical structure of 4-Chloro-2,6-dimethylquinazoline is presented below.
Figure 1: Chemical structure of 4-Chloro-2,6-dimethylquinazoline.
A summary of its key identifiers is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-2,6-dimethylquinazoline | PubChem |
| Molecular Formula | C₁₀H₉ClN₂ | PubChem |
| Molecular Weight | 192.65 g/mol | PubChem |
| CAS Number | 60621-39-8 | PubChem |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NC(=N2)C)Cl | PubChem |
| InChI Key | RKWVPJBFHIJGTE-UHFFFAOYSA-N | PubChem |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For a potential drug candidate, properties such as solubility and lipophilicity govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Summary of Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 4-Chloro-2,6-dimethylquinazoline.
| Property | Value | Method | Source |
| Physical State | Solid (predicted) | - | - |
| Melting Point | 94 - 96 °C | Experimental | BLD Pharm |
| Boiling Point | 315.7±25.0 °C | Predicted | ChemSpider |
| pKa | 1.15±0.10 (most basic) | Predicted | ChemSpider |
| LogP | 3.19 | Predicted | PubChem |
| Water Solubility | 0.0151 mg/mL | Predicted | PubChem |
In-depth Analysis of Key Properties
Melting Point: The experimentally determined melting point of 94-96 °C indicates that 4-Chloro-2,6-dimethylquinazoline is a solid at room temperature. This relatively sharp melting range suggests a good degree of purity for the crystalline solid. The melting point is a crucial parameter for material handling, formulation development, and as an initial indicator of purity.
Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of 3.19 suggests that the compound is significantly more soluble in lipids than in water. This lipophilic character is expected for a molecule with a fused aromatic ring system and methyl substituents. A high LogP often correlates with good membrane permeability but can also lead to issues such as poor aqueous solubility and increased metabolic clearance.
Aqueous Solubility: With a predicted water solubility of 0.0151 mg/mL, 4-Chloro-2,6-dimethylquinazoline is classified as poorly soluble in water. This is a critical consideration for drug development, as poor aqueous solubility can limit oral bioavailability. Formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary to improve its dissolution and absorption.
Acidity/Basicity (pKa): The predicted pKa of 1.15 for the most basic nitrogen atom indicates that 4-Chloro-2,6-dimethylquinazoline is a very weak base. The electron-withdrawing effect of the chlorine atom at the 4-position and the fused benzene ring significantly reduces the basicity of the quinazoline nitrogen atoms. This low pKa means that the compound will be predominantly in its neutral form at physiological pH (around 7.4), which can influence its interactions with biological targets and its solubility in different pH environments.
Experimental Methodologies for Physicochemical Profiling
To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols are essential. The following section outlines the methodologies for determining key properties of 4-Chloro-2,6-dimethylquinazoline.
Workflow for Physicochemical Characterization
Figure 2: Experimental workflow for physicochemical characterization.
Protocol for Melting Point Determination (Capillary Method)
Rationale: The capillary melting point method is a simple and widely used technique for determining the melting point of a crystalline solid. It relies on the visual observation of the temperature at which the substance transitions from a solid to a liquid.
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry 4-Chloro-2,6-dimethylquinazoline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining the aqueous solubility of a compound. It involves saturating water with the compound and then measuring the concentration of the dissolved substance.
Procedure:
-
Sample Preparation: An excess amount of 4-Chloro-2,6-dimethylquinazoline is added to a known volume of distilled water (or a buffer of a specific pH) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Concentration Measurement: The concentration of 4-Chloro-2,6-dimethylquinazoline in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Protocol for LogP Determination (Shake-Flask Method)
Rationale: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, providing a measure of its lipophilicity.
Procedure:
-
Solvent Preparation: n-octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of 4-Chloro-2,6-dimethylquinazoline is dissolved in either water or n-octanol. This solution is then mixed with a known volume of the other solvent in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
The physicochemical properties of 4-Chloro-2,6-dimethylquinazoline, particularly its high lipophilicity and low aqueous solubility, are defining characteristics that will significantly influence its application in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the reliable determination of these critical parameters. A thorough understanding of these properties is paramount for the rational design of future experiments, including formulation development, in vitro assays, and in vivo studies.
References
-
PubChem. (n.d.). 4-chloro-2,6-dimethylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
